N-[4-(benzyloxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
Overview
Description
N-[4-(benzyloxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a complex organic compound with potential applications across various scientific fields. Structurally, it features a benzyloxyphenyl group linked to a benzisothiazolyl acetamide moiety, embodying a hybrid of functional groups that could confer unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-[4-(benzyloxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves multi-step synthesis:
Benzyloxybenzene Formation: : The synthesis starts with the formation of benzyloxybenzene through the nucleophilic substitution of phenol with benzyl bromide in the presence of a base like sodium hydroxide.
Introduction of the Benzisothiazole Ring: : The benzyloxybenzene undergoes nitration to introduce a nitro group, followed by reduction to convert it into an amine. This amine then reacts with chloroacetic acid to form an amide, which cyclizes in the presence of sulfur and a base to form the benzisothiazole ring.
Oxidation and Acetylation: : The benzisothiazole intermediate is then oxidized using a suitable oxidizing agent like potassium permanganate to introduce the dioxido functional group. The final acetylation step introduces the acetamide moiety to the compound.
Industrial Production Methods
In an industrial setting, the production would follow a similar synthetic route but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and ensure efficient heat and mass transfer. Industrial production might also incorporate automated systems for reagent addition and product isolation to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide undergoes several types of chemical reactions:
Oxidation: : The benzisothiazole ring's sulfur moiety can undergo further oxidation.
Reduction: : The nitro group in intermediates can be reduced to amine.
Substitution: : The aromatic rings are susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, catalytic hydrogenation.
Substituents: : Halogenation reagents like N-bromosuccinimide, nitration reagents like nitric acid.
Major Products Formed
The major products from these reactions typically involve modifications to the aromatic rings, introducing various functional groups that could further alter the compound's properties.
Scientific Research Applications
Chemistry
N-[4-(benzyloxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide serves as a precursor in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology
Its structural complexity makes it a candidate for studying enzyme interactions and binding affinity assays in biochemical research.
Medicine
Potential pharmaceutical applications include the development of anti-inflammatory and antimicrobial agents, given its ability to interfere with specific biological pathways.
Industry
It could be used in the synthesis of advanced materials, including polymers and coatings, due to its unique structural attributes.
Mechanism of Action
N-[4-(benzyloxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide likely exerts its effects through:
Molecular Targets: : Enzymes or receptors associated with inflammation and microbial activity.
Pathways: : Inhibition of specific enzymes involved in the inflammatory response or microbial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
N-[4-(methoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide: : Features a methoxy group instead of a benzyloxy group, influencing its solubility and reactivity.
N-[4-(benzyloxy)phenyl]-2-(3H-1,2-benzisothiazol-2-yl)acetamide: : Lacks the dioxido functional group, which could alter its biological activity.
Uniqueness
And there you have it—a deep dive into the world of N-[4-(benzyloxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide. Quite the mouthful but undeniably fascinating.
Properties
IUPAC Name |
N-(4-phenylmethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c25-21(14-24-22(26)19-8-4-5-9-20(19)30(24,27)28)23-17-10-12-18(13-11-17)29-15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVCGSASHXRHBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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